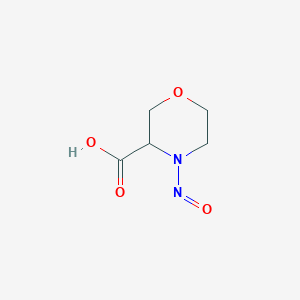
4-nitrosomorpholine-3-carboxylic Acid
Vue d'ensemble
Description
4-Nitrosomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential mutagenic and carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a morpholine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and toxicology.
Méthodes De Préparation
The synthesis of 4-nitrosomorpholine-3-carboxylic acid typically involves the nitrosation of morpholine derivatives. One common method includes the reaction of morpholine with nitrous acid under controlled conditions to introduce the nitroso group. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
4-Nitrosomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Nitrosomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitrosamine compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its mutagenic and carcinogenic effects on biological systems, providing insights into the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: Research on this compound contributes to understanding the potential health risks associated with nitrosamine exposure and aids in the development of safety guidelines for pharmaceuticals and other products.
Industry: It is used in the production of certain chemicals and materials, where its reactivity is harnessed for specific applications.
Mécanisme D'action
The mechanism of action of 4-nitrosomorpholine-3-carboxylic acid involves its metabolic activation by cytochrome P450 enzymes. The nitroso group undergoes hydroxylation to form reactive intermediates that can interact with DNA and other cellular components. These interactions can lead to mutations, apoptosis, and carcinogenesis. The molecular targets include DNA bases, leading to the formation of DNA adducts that disrupt normal cellular processes.
Comparaison Avec Des Composés Similaires
4-Nitrosomorpholine-3-carboxylic acid is similar to other nitrosamines such as N-nitrosopiperidine and N-nitrosopyrrolidine. its unique structure, with the presence of a carboxylic acid group, distinguishes it from these compounds. This structural difference influences its reactivity and the types of reactions it undergoes. Similar compounds include:
N-nitrosopiperidine: Known for its carcinogenic properties and used in similar research applications.
N-nitrosopyrrolidine: Another nitrosamine with mutagenic effects, often studied alongside this compound for comparative analysis.
Propriétés
IUPAC Name |
4-nitrosomorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-5(9)4-3-11-2-1-7(4)6-10/h4H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGULUNPYYHYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1N=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


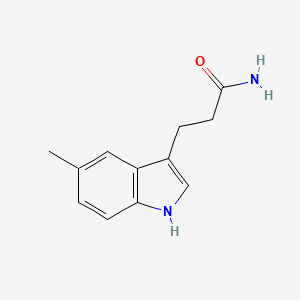
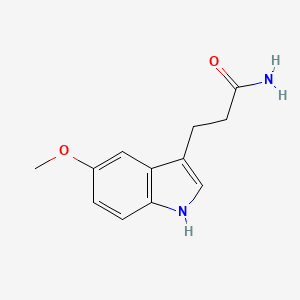
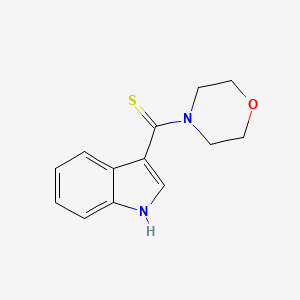
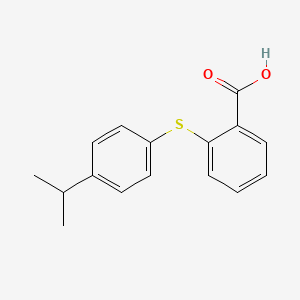
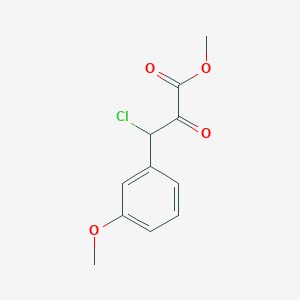
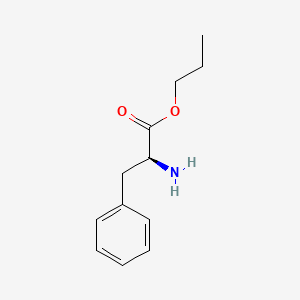
![2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3271489.png)
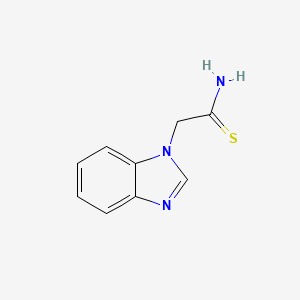
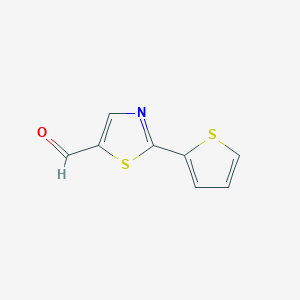


![(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3271538.png)

